molecular formula C9H11ClN2O2S2 B14892222 5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide

5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide

Cat. No.: B14892222
M. Wt: 278.8 g/mol
InChI Key: NXLLFHNNTNDNFD-UHFFFAOYSA-N
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Description

5-Chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further functionalized with a 1-cyanobutyl substituent. The cyanobutyl group may influence solubility, metabolic stability, and target binding compared to other substituents.

Properties

Molecular Formula

C9H11ClN2O2S2

Molecular Weight

278.8 g/mol

IUPAC Name

5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide

InChI

InChI=1S/C9H11ClN2O2S2/c1-2-3-7(6-11)12-16(13,14)9-5-4-8(10)15-9/h4-5,7,12H,2-3H2,1H3

InChI Key

NXLLFHNNTNDNFD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)NS(=O)(=O)C1=CC=C(S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide typically involves the introduction of a sulfonamide group to a thiophene ring. One common method is the reaction of 5-chlorothiophene-2-sulfonyl chloride with 1-cyanobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide derivatives vary significantly in biological activity and physicochemical properties based on substituents attached to the sulfonamide nitrogen. Below is a detailed comparison with key analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Sulfonamide N Molecular Weight (g/mol) logP/logD Key Properties/Activity Reference
5-Chloro-N-(1-cyanobutyl)thiophene-2-sulfonamide 1-Cyanobutyl ~328.84 (calculated) Not reported Hypothetical enhanced polarity
5-Chloro-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide (9b) Propargyl 244.73 Not reported High yield (67.9%), liquid form
5-Chloro-N-(indenylcarbamoyl)thiophene-2-sulfonamide (6c) Indenylcarbamoyl 356.85 Not reported Antiproliferative activity, solid (m.p. 144–148°C)
5-Chloro-N-(piperidin-4-yl)thiophene-2-sulfonamide (14) Piperidin-4-yl 443.02 logD: 3.59 Orally active, moderate solubility
5-Chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide 2-Ethoxyphenyl 317.81 logP: 3.69 Low solubility (logSw: -3.87), crystalline solid
5-Chloro-N-(triazolylmethyl)thiophene-2-sulfonamide (11b) Phenoxybenzyl-triazolylmethyl 461.05 Not reported Anticancer activity (IC₅₀ < 10 µM)

Substituent-Driven Variations

  • Polarity and Solubility: The 1-cyanobutyl group in the target compound introduces a nitrile moiety, likely increasing polarity compared to non-polar substituents like propargyl (9b) or tert-butyl (9g) . However, analogs with ethoxyphenyl groups (logP 3.69) exhibit moderate lipophilicity, suggesting a balance between solubility and membrane permeability .
  • Synthetic Accessibility: Propargyl derivatives (e.g., 9b) are synthesized in high yields (67.9%) via click chemistry, whereas bulkier substituents (e.g., indenylcarbamoyl in 6c) result in lower yields (49%) . The cyanobutyl group may require specialized nitrile-incorporating protocols.

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